molecular formula C17H18BrN3O2S2 B2647183 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034594-78-8

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2647183
CAS No.: 2034594-78-8
M. Wt: 440.37
InChI Key: KCOYQKWWRJPNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide-Pyrazole Hybrid Compounds

The fusion of sulfonamide and pyrazole scaffolds emerged in the early 2000s as researchers sought to enhance the pharmacokinetic profiles of carbonic anhydrase (CA) inhibitors. Initial work focused on pyridine-sulfonamide hybrids, such as those reported by Abdel-Aziz et al. (2023), which demonstrated nanomolar inhibition of CA IX in colorectal cancer models. The pyrazole ring’s ability to engage in hydrogen bonding and π-π stacking interactions with catalytic zinc ions in CA active sites drove further structural refinements. By 2023, pyrazole-sulfonamide derivatives had shown dual-tail inhibition mechanisms, with compounds like 3 and 11 exhibiting IC~50~ values of 8.99–45.88 µM against HCT-116 and SW-620 cell lines.

Key milestones include:

  • 2003 : Identification of pyrazole sulfonamides as selective CA XII inhibitors
  • 2014 : Development of DDD85646, a pyrazole sulfonamide with antitrypanosomal activity via Trypanosoma brucei N-myristoyltransferase inhibition
  • 2023 : Dual-tail pyridine-pyrazole sulfonamide hybrids achieving >90% apoptosis induction in metastatic colon cancer

Evolution of Thiophene-Containing Sulfonamides in Research

Thiophene incorporation into sulfonamide frameworks addresses limitations in blood-brain barrier (BBB) permeability and target selectivity. The thiophen-3-yl group in this compound likely enhances lipophilicity (cLogP ~4.2) while maintaining polar surface area (PSA <90 Ų), critical for CNS penetration. Comparative studies show that thiophene-substituted sulfonamides exhibit 3–5× greater BBB permeability than purely aromatic analogs, as demonstrated by DDD100097’s 40% brain-to-plasma ratio in murine models.

Thiophene’s electron-rich structure also facilitates:

  • Charge-transfer interactions with tyrosine residues in enzyme binding pockets
  • Conformational restriction of ethyl linker groups, improving target engagement
  • Metabolic stability via resistance to cytochrome P450-mediated oxidation

Research Significance of Brominated Benzenesulfonamides with Pyrazole Moieties

Bromine substitution at the benzenesulfonamide para-position introduces steric and electronic effects critical for optimizing target affinity. In pyrazole hybrids, the 2-bromo group:

  • Increases hydrophobic contacts with CA IX’s Val-121 and Leu-198 residues
  • Modulates pK~a~ of the sulfonamide NH (ΔpK~a~ = 0.8 vs. non-brominated analogs)
  • Enhances halogen bonding with backbone carbonyls (e.g., CA II’s Gln-92)

Comparative IC~50~ data for brominated vs. non-brominated analogs:

Cell Line Brominated IC~50~ (µM) Non-Brominated IC~50~ (µM)
HCT-116 (CA IX) 16.57 28.27
SW-620 (Metastatic) 3.27 8.99

Context within Broader Sulfonamide Pharmacophore Research

This compound epitomizes three trends in sulfonamide drug design:

  • Multitarget Engagement : The pyrazole-thiophene-ethyl linker enables simultaneous interaction with CA isoforms and tyrosine kinases
  • Proteolysis-Targeting Chimeras (PROTACs) : The bromine atom serves as a handle for E3 ubiquitin ligase recruitment in degrader molecules
  • Selectivity Optimization : Hybridization reduces off-target binding; pyrazole-containing sulfonamides show 12× selectivity for CA IX over CA II compared to acetazolamide

Ongoing research focuses on leveraging the compound’s modular structure for:

  • Antimicrobial applications : Thiophene’s π-electronic system disrupts microbial biofilms
  • Kinase inhibition : Pyrazole’s N1/N2 atoms coordinate with ATP-binding pockets
  • Theranostic agents : Bromine’s radiochemical properties enable ^76Br PET imaging

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S2/c1-12-9-13(2)21(20-12)16(14-7-8-24-11-14)10-19-25(22,23)17-6-4-3-5-15(17)18/h3-9,11,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYQKWWRJPNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS Number: 2034343-13-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S, with a molecular weight of 440.4 g/mol. The structure features a brominated aromatic ring, a pyrazole moiety, and a thiophene substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S
Molecular Weight440.4 g/mol
CAS Number2034343-13-8

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, thiophenyl-pyrazolyl-thiazole hybrids have shown promising results against both Gram-positive and Gram-negative bacterial strains, indicating that the incorporation of thiophene and pyrazole moieties may enhance antimicrobial efficacy .

Anti-inflammatory Activity

Various pyrazole derivatives have been evaluated for their anti-inflammatory effects. A study highlighted that certain pyrazole compounds exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways. The IC50 values for these compounds ranged from 0.02 to 0.04 μM, suggesting strong anti-inflammatory potential . The specific role of the This compound in modulating inflammatory responses remains to be fully elucidated but is an area of active research.

Enzyme Inhibition

The compound has been screened against various enzymes, including alkaline phosphatases and ecto-nucleotidases. These enzymes play significant roles in cellular processes and signaling pathways. Preliminary findings indicate that certain structural modifications in similar compounds can lead to enhanced inhibitory activity against these enzymes, which may be relevant for therapeutic applications in diseases where these enzymes are implicated .

Case Studies

Several studies have explored the biological activity of related pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their biological activity against human recombinant alkaline phosphatases. The results indicated that structural variations significantly influenced their inhibitory potential .
  • Anti-inflammatory Screening : In another investigation, a series of substituted pyrazoles were tested for their anti-inflammatory activity using carrageenan-induced rat paw edema models. Compounds with specific substitutions demonstrated superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

Scientific Research Applications

The compound's biological activities have been explored extensively, particularly its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In one study, a related pyrazole compound demonstrated an IC₅₀ value of 3.5 nM in COX-2 inhibition studies, highlighting its potency compared to traditional anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Pyrazole derivatives have shown promising results against various cancer cell lines. For example, compounds with similar structures demonstrated IC₅₀ values in the micromolar range against several types of cancer cells, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Structure-Activity Relationship

The synthesis of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be achieved through various methods involving multi-component reactions. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring or the thiophene moiety can significantly influence the biological activity of the compounds .

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Anti-inflammatory Studies :
    • A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced rat paw edema models. The compounds exhibited significant edema inhibition percentages compared to standard treatments .
  • Anticancer Evaluations :
    • In vitro studies on a library of pyrazole-containing compounds revealed that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Features Key Functional Groups References
Target Compound Bromobenzenesulfonamide, 3,5-dimethylpyrazole, thiophen-3-yl -SO₂NH-, Br, C≡N (pyrazole), S (thiophene)
5b : 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole Nitroimidazole, thiophen-3-yl, phenylethoxy -NO₂, S (thiophene), imidazole
Example 53 (): Fluoro-chromenone-pyrazolopyrimidine sulfonamide Fluorinated chromenone, pyrazolo[3,4-d]pyrimidine, sulfonamide -SO₂NH-, F, fused heterocycles
944686-79-7 (): 2-(Benzoylamino)-3-(2,5-dimethylphenyl)-2-propenoic acid Benzamide, propenoic acid, dimethylphenyl -CONH-, COOH, CH₃ (phenyl)
827593-21-5 (): 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Bromothiophene sulfonamide, triazole, chlorophenyl -SO₂NH-, Br, Cl, triazole
Key Observations:
  • Sulfonamide Core : The target compound shares the -SO₂NH- group with Examples 53 and 827593-21-5 , which are critical for hydrogen bonding and enzyme inhibition.
  • Halogenation : Bromine in the target compound contrasts with fluorine in Example 53 and chlorine in 827593-21-5, affecting electronic properties and bioactivity .
  • Heterocycles : The 3,5-dimethylpyrazole and thiophene groups differentiate the target from nitroimidazoles (5b) and triazoles (827593-21-5) .
Comparison with Analogs:
  • 5b () : Synthesized from chloro intermediates (e.g., 3b) using nitroimidazole precursors, emphasizing SN2 reactions .
  • Example 53 () : Relies on palladium-catalyzed cross-coupling (Suzuki reaction) for pyrazolopyrimidine assembly .
  • 827593-21-5 () : Likely involves thiophene bromination followed by sulfonamide coupling with triazole amines .
Target Compound (Predicted):
  • Bioactivity: Sulfonamides often exhibit antibacterial or enzyme inhibitory activity. The bromine may enhance membrane permeability compared to -NO₂ (5b) or -F (Example 53) .
  • Solubility: Thiophene and pyrazole may improve lipophilicity, contrasting with hydrophilic groups in 944686-79-5 (propenoic acid) .
Analogs:
  • 5b (): Nitroimidazole derivatives are known for antibacterial activity, with -NO₂ contributing to redox-mediated cytotoxicity .
  • Example 53 (): Fluorinated chromenones may target kinases or DNA topoisomerases .
  • 827593-21-5 () : Triazole sulfonamides are explored as antifungal agents due to triazole’s metabolic stability .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use anhydrous solvents (e.g., THF or ethanol) and catalytic acids (e.g., glacial acetic acid) to facilitate nucleophilic substitution at the benzenesulfonamide core .
  • Purification: Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts. Recrystallization from ethanol or methanol can enhance purity .
  • Monitoring: Track reaction progress via TLC (Rf comparison) and confirm final purity using HPLC (>95% by area normalization) .

Advanced: How can conflicting NMR data arising from rotational isomerism in the sulfonamide group be resolved during structural characterization?

Methodological Answer:

  • Variable Temperature NMR: Conduct ¹H-NMR at elevated temperatures (e.g., 50–80°C) to coalesce split peaks caused by restricted rotation around the S–N bond .
  • 2D Techniques: Use NOESY or ROESY to identify spatial correlations between protons on the benzene ring and pyrazole/thiophene moieties .
  • X-ray Crystallography: Resolve absolute configuration and confirm bond angles/rotational barriers .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or sulfotransferases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) due to the sulfonamide group’s affinity for enzyme active sites .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

Advanced: How do steric and electronic effects of the 3,5-dimethylpyrazole and thiophen-3-yl groups influence binding affinity in molecular docking studies?

Methodological Answer:

  • Computational Modeling: Perform docking simulations (AutoDock Vina) to compare binding poses with/without methyl groups. The 3,5-dimethylpyrazole increases steric bulk, potentially reducing binding pocket accessibility, while the thiophen-3-yl group’s electron-rich π-system enhances hydrophobic interactions .
  • SAR Validation: Synthesize analogs (e.g., unsubstituted pyrazole or thiophen-2-yl variants) and correlate docking scores with experimental IC₅₀ values .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (1540–1580 cm⁻¹) .
  • NMR: Confirm connectivity via ¹H-¹³C HSQC (e.g., methyl groups on pyrazole at δ 2.2–2.5 ppm) and ¹H-¹H COSY (thiophene proton coupling) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion [M+H]+ at m/z 478.02 .

Advanced: What crystallographic challenges arise when determining the absolute configuration of the chiral center, and how are they mitigated?

Methodological Answer:

  • Challenges: The ethyl linker’s flexibility and potential disorder in the thiophene ring complicate electron density maps .
  • Mitigation: Collect high-resolution data (≤0.8 Å) at low temperature (100 K) and refine using SHELXL with anomalous dispersion (e.g., Cu Kα radiation) .
  • Validation: Cross-check with Flack parameter calculations to confirm enantiomeric purity .

Basic: What strategies are effective for introducing modifications at the bromine site while preserving sulfonamide functionality?

Methodological Answer:

  • Cross-Coupling Reactions: Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 80°C in toluene/EtOH) .
  • Nucleophilic Substitution: Replace bromine with amines or thiols using K₂CO₃ in DMF at 100°C .
  • Protection: Temporarily protect the sulfonamide with a tert-butyl group to avoid side reactions .

Advanced: How can kinetic vs. thermodynamic control be exploited to selectively synthesize derivatives at the thiophene or pyrazole rings?

Methodological Answer:

  • Kinetic Control: Use low temperatures (−78°C) and strong bases (e.g., LDA) to favor thiophene lithiation for electrophilic substitution .
  • Thermodynamic Control: Reflux in polar aprotic solvents (DMF, 120°C) to promote pyrazole ring functionalization via SNAr mechanisms .
  • Monitoring: Use in-situ FTIR to detect intermediate formation and adjust reaction times .

Advanced: How should researchers address contradictions between computational predictions and experimental binding data in SAR studies?

Methodological Answer:

  • Model Refinement: Incorporate solvation effects (e.g., implicit solvent models) and ligand conformational sampling (MD simulations) to improve docking accuracy .
  • Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computed ΔG values .
  • Error Analysis: Statistically assess outliers (e.g., RMSD >2 Å) to identify force field limitations or protonation state mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.